7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Catalog No.
S15944107
CAS No.
M.F
C10H9NO3
M. Wt
191.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Product Name

7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

IUPAC Name

7-methoxy-2-methyl-3,1-benzoxazin-4-one

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

InChI

InChI=1S/C10H9NO3/c1-6-11-9-5-7(13-2)3-4-8(9)10(12)14-6/h3-5H,1-2H3

InChI Key

CHSPGGODZXJFHS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)OC)C(=O)O1

7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound characterized by its unique structure, which includes a methoxy group at the 7th position and a methyl group at the 2nd position of the benzo[d][1,3]oxazin-4-one framework. Its molecular formula is C10H9NO3C_{10}H_{9}NO_{3}, and it has a molecular weight of approximately 191.18 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as an antimicrobial agent .

The chemical behavior of 7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one includes various reactions typical of heterocyclic compounds:

  • Oxidation: The compound can undergo oxidation to yield quinazoline derivatives.
  • Reduction: Reduction reactions can produce dihydroquinazolinone derivatives.
  • Substitution: Electrophilic substitution can introduce functional groups at various positions on the oxazine ring.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Electrophilic substitution may involve halogens or sulfonyl chlorides under acidic or basic conditions.

7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one exhibits significant biological activity, particularly as an antimicrobial agent. It has demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Salmonella typhi. The compound's mechanism of action is believed to involve inhibition of bacterial growth through interference with essential cellular processes .

The synthesis of 7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclization of anthranilic acid derivatives. A common method includes:

  • Starting Materials: Anthranilic acid (2-amino benzoic acid) is reacted with acetic anhydride.
  • Reaction Conditions: The mixture is refluxed at temperatures between 35°C and 40°C for approximately 50 to 55 minutes.
  • Workup: After the reaction, excess acetic anhydride is removed under reduced pressure using a rotary evaporator. The product is then extracted using petroleum ether and recrystallized from ethanol.

The yield of this synthesis method can be around 79% with a melting point ranging from 80°C to 82°C .

7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several applications:

  • Pharmaceuticals: It serves as a building block in the synthesis of more complex medicinal compounds, particularly in developing antimicrobial agents.
  • Research: The compound is utilized in studies related to enzyme inhibition and protein interactions, contributing to our understanding of biological pathways.
  • Agriculture: Its antimicrobial properties make it a candidate for use in agrochemicals to protect crops from bacterial infections .

Research on interaction studies involving 7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one indicates its potential as an inhibitor of specific enzymes and receptors linked to bacterial growth and proliferation. For instance, it may inhibit the activity of certain tyrosine kinases involved in cancer cell signaling pathways. These interactions are critical for understanding how this compound can be optimized for therapeutic use .

Several compounds share structural similarities with 7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-oneC9H6FNO2Contains fluorine; potential for enhanced activity against resistant bacteria .
7-Methoxy-2-methyl-1H-quinazolin-4-oneC10H10N2O2Different substitution pattern; known for diverse biological activities.
6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-oneC10H9NO3Similar structure but with different methoxy placement; used in research .

Uniqueness

The uniqueness of 7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one lies in its specific substitution pattern that imparts distinct biological activities and chemical reactivity. Its methoxy group at the seventh position and methyl group at the second position differentiate it from other quinazolinone derivatives, making it a valuable candidate for targeted drug design and development .

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

191.058243149 g/mol

Monoisotopic Mass

191.058243149 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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